5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole
Description
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Properties
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-17-8-7-16-12(10-14)9-13(15-16)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVDBKSGMBRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characterization, and biological evaluations, including its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclocondensation and chloromethylation. The compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, confirming its molecular structure and purity.
Table 1: Characterization Techniques Used
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| IR | Identify functional groups |
| Mass Spec | Confirm molecular weight |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the chloromethyl group enhances the compound's interaction with microbial enzymes, leading to increased antibacterial activity .
Anti-inflammatory Properties
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that structural modifications can lead to enhanced anti-inflammatory effects .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives is also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies have shown that certain pyrazoles can significantly reduce oxidative damage in cellular models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that the compound inhibits COX-2 enzyme activity, a key player in the inflammatory process. The inhibition was measured using enzyme-linked immunosorbent assays (ELISA), showing a dose-dependent response.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole, as anticancer agents. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with promising results.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 4.65 |
Case Study:
A study by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This indicates the potential for these compounds in developing new cancer therapies.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
Table 2: COX Inhibition Activity
| Compound Name | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| Compound D | 0.781 | 4.655 |
| Compound E | 0.781 | 5.596 |
Case Study:
In a recent investigation, compounds T3 and T5 were identified as effective COX-2 inhibitors with selectivity indices of 7.16 and 5.96 respectively, indicating their potential for treating inflammatory diseases while minimizing side effects associated with COX-1 inhibition .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazones with chloromethyl derivatives under controlled conditions to yield the desired pyrazole structure.
Synthesis Route Overview:
- Starting Materials: Phenyl hydrazine, methoxyethyl chloride.
- Reagents: Base (e.g., NaOH), solvents (e.g., ethanol).
- Conditions: Reflux for several hours followed by purification techniques such as recrystallization.
Broader Implications in Drug Development
The versatility of pyrazole derivatives extends beyond anticancer and anti-inflammatory applications. They are being explored for their potential in treating neurodegenerative diseases, as well as their antimicrobial properties.
Table 3: Antimicrobial Activity
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound F | E. coli | 15 |
| Compound G | S. aureus | 20 |
Case Study:
Research into the antimicrobial activity of pyrazoles has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
